molecular formula C7H6O3 B1222997 Methoxybenzoquinone CAS No. 2880-58-2

Methoxybenzoquinone

Cat. No. B1222997
CAS RN: 2880-58-2
M. Wt: 138.12 g/mol
InChI Key: ZJKWJHONFFKJHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of methoxybenzoquinone derivatives has been explored through various methods, often involving intricate steps to introduce the methoxy group into the benzoquinone framework. For instance, Watanabe et al. (2003) described the total synthesis of 12-methoxydihydrochelerythrine, highlighting an efficient route to the alkoxybenzo[c]phenanthridine skeleton via naphthoquinone monooxime, starting from 7-methoxy-2-methylbenzo[b]furan (Watanabe et al., 2003). This synthesis involves multiple steps, demonstrating the complexity often encountered in the synthesis of methoxy-substituted benzoquinones.

Molecular Structure Analysis

The molecular structure of methoxybenzoquinones plays a crucial role in determining their chemical reactivity and properties. Studies such as those by Rahn et al. (2009), involving the synthesis of chromones and 4-hydroxyquinolines based on condensations of methoxy-substituted precursors, provide insights into the influence of methoxy groups on the structure and subsequent reactivity of these compounds (Rahn et al., 2009).

Chemical Reactions and Properties

Methoxybenzoquinones undergo a variety of chemical reactions, including redox reactions, cycloadditions, and electrophilic substitutions, influenced by the presence and position of methoxy groups. For example, Engler et al. (1999) explored asymmetric reactions of 2-methoxy-1,4-benzoquinones with styrenyl systems, showcasing the diverse reactivity and potential for enantioselective synthesis of complex organic frameworks (Engler et al., 1999).

Physical Properties Analysis

The physical properties of methoxybenzoquinones, such as melting points, solubility, and crystal structure, are significantly influenced by the methoxy substitution pattern. These properties are critical for understanding the material characteristics and applications of these compounds. While specific studies on these aspects were not highlighted, they are generally discussed within the context of synthesis and structural analysis papers.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards nucleophiles or electrophiles, are central to the utility of methoxybenzoquinones in synthetic chemistry. The study by Gomaa (2011) on the spectral analysis of benzoquinones underscores the importance of substituent effects on these chemical properties (Gomaa, 2011).

Scientific Research Applications

Specific Scientific Field

Quinones, including Methoxybenzoquinone, are used in various scientific fields such as biochemistry, pharmacology, and environmental science .

Summary of the Application

Quinones are a class of natural and synthetic compounds that have several beneficial effects. They play a role in photosynthesis as electron carriers. As vitamins, they represent a class of molecules preventing and treating several illnesses such as osteoporosis and cardiovascular diseases .

Methods of Application or Experimental Procedures

The methods of application or experimental procedures for quinones vary depending on the specific field of study and the intended use of these compounds .

Results or Outcomes

Quinones have been found to have antioxidant activity, improving general health conditions. Many of the drugs clinically approved or still in clinical trials against cancer are quinone related compounds .

Synthesis of Methoxybenzoquinone by Lactic Acid Bacteria

Specific Scientific Field

This application falls under the field of microbiology and food science .

Summary of the Application

Selected lactic acid bacteria have been used to synthesize Methoxybenzoquinone during sourdough fermentation of wheat germ .

Methods of Application or Experimental Procedures

The lactic acid bacteria strains Lactobacillus plantarum LB1 and Lactobacillus rossiae LB5 were selected based on their high β-glucosidase activity. These strains were used in combination to ferment wheat germ .

Results or Outcomes

The fermentation process resulted in the release of the non-glycosylated and physiologically active Methoxybenzoquinone. The concentration of this compound increased almost 4 to 6-fold compared to the control .

General Applications of Quinones

Specific Scientific Field

Quinones, including Methoxybenzoquinone, are used in various scientific fields such as biochemistry, pharmacology, and environmental science .

Summary of the Application

Quinones are a class of natural and synthetic compounds that have several beneficial effects. They play a role in photosynthesis as electron carriers. As vitamins, they represent a class of molecules preventing and treating several illnesses such as osteoporosis and cardiovascular diseases .

Methods of Application or Experimental Procedures

The methods of application or experimental procedures for quinones vary depending on the specific field of study and the intended use of these compounds .

Results or Outcomes

Quinones have been found to have antioxidant activity, improving general health conditions. Many of the drugs clinically approved or still in clinical trials against cancer are quinone related compounds .

Synthesis of Methoxybenzoquinone by Lactic Acid Bacteria

Specific Scientific Field

This application falls under the field of microbiology and food science .

Summary of the Application

Selected lactic acid bacteria have been used to synthesize Methoxybenzoquinone during sourdough fermentation of wheat germ .

Methods of Application or Experimental Procedures

The lactic acid bacteria strains Lactobacillus plantarum LB1 and Lactobacillus rossiae LB5 were selected based on their high β-glucosidase activity. These strains were used in combination to ferment wheat germ .

Results or Outcomes

The fermentation process resulted in the release of the non-glycosylated and physiologically active Methoxybenzoquinone. The concentration of this compound increased almost 4 to 6-fold compared to the control .

General Applications of Quinones

Specific Scientific Field

Quinones, including Methoxybenzoquinone, are used in various scientific fields such as biochemistry, pharmacology, and environmental science .

Summary of the Application

Quinones are a class of natural and synthetic compounds that have several beneficial effects. They play a role in photosynthesis as electron carriers. As vitamins, they represent a class of molecules preventing and treating several illnesses such as osteoporosis and cardiovascular diseases .

Methods of Application or Experimental Procedures

The methods of application or experimental procedures for quinones vary depending on the specific field of study and the intended use of these compounds .

Results or Outcomes

Quinones have been found to have antioxidant activity, improving general health conditions. Many of the drugs clinically approved or still in clinical trials against cancer are quinone related compounds .

Synthesis of Methoxybenzoquinone by Lactic Acid Bacteria

Specific Scientific Field

This application falls under the field of microbiology and food science .

Summary of the Application

Selected lactic acid bacteria have been used to synthesize Methoxybenzoquinone during sourdough fermentation of wheat germ .

Methods of Application or Experimental Procedures

The lactic acid bacteria strains Lactobacillus plantarum LB1 and Lactobacillus rossiae LB5 were selected based on their high β-glucosidase activity. These strains were used in combination to ferment wheat germ .

Results or Outcomes

The fermentation process resulted in the release of the non-glycosylated and physiologically active Methoxybenzoquinone. The concentration of this compound increased almost 4 to 6-fold compared to the control .

Future Directions

While specific future directions for Methoxybenzoquinone are not mentioned in the sources retrieved, the study and application of quinones in general are a topic of ongoing research in the fields of chemistry and medicinal chemistry8.


Please note that this information is based on the sources retrieved and may not be fully comprehensive or up-to-date. For more detailed information, further research and consultation with experts in the field are recommended.


properties

IUPAC Name

2-methoxycyclohexa-2,5-diene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O3/c1-10-7-4-5(8)2-3-6(7)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJKWJHONFFKJHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)C=CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00182991
Record name p-Xyloquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00182991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2-Methoxy-1,4-benzoquinone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032576
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

2-Methoxycyclohexa-2,5-diene-1,4-dione

CAS RN

2880-58-2
Record name 2-Methoxy-1,4-benzoquinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2880-58-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Xyloquinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002880582
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2880-58-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=508876
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name p-Xyloquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00182991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2880-58-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Methoxybenzoquinone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4JG695W2CX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-Methoxy-1,4-benzoquinone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032576
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

145 °C
Record name 2-Methoxy-1,4-benzoquinone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032576
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

Vanillin (2.432 kg) was added to a solution of sodium hydroxide (640 g) in water (8 l) and cooled to 10° C. with an ice-bath. Then a solution of hydrogen peroxide (30%) (2.4 1) was added at a rate to keep the temperature of the reacting mixture below 30° C. The addition completed (about 2 hours), the reaction mixture was added over a period of 3 hours to a suspension of sodium periodate (880 g) in water (4 l) and acetic acid (640 ml) cooled with an ice-bath to 10° C. (the temperature of the reacting mixture was kept below 35° C.). The resulting precipitate was filtered, washed with cold water followed by ethanol/hexane (1:1) mixture and air-dried to afford the title compound (1.9 kg), m.p. 144°-147° C.
Quantity
2.432 kg
Type
reactant
Reaction Step One
Quantity
640 g
Type
reactant
Reaction Step One
Name
Quantity
8 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
880 g
Type
reactant
Reaction Step Three
Name
Quantity
4 L
Type
solvent
Reaction Step Three
Quantity
640 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a vigorously stirred solution of NaIO4 (33.5 g, 157 mmol, Baker) in H2O (1500 mL), there was added solid 2-methoxyhydroquinone (11.00 g, 50.0 mmol) in portions. The reaction immediately became dark orange. The reaction was allowed to stir for 1 h at rt and was extracted with CH2Cl2 (3×150 mL). The extract was washed with half saturated brine (1×150 mL), filtered through cotton and the solvent removed in vacuo to yield 2-methoxybenzoquinone as an orange solid (10.5 g) which was of sufficient purity (TLC analysis, 10% EtOAc/90% CHCl3) for further reaction. The crude quinone was combined with toluene (150 mL) and hydroquinone (1.0 g, Mallinkrodt). Neat 2,3-dimethyl-1,3-butadiene (8.3 g, 101 mmol, Aldrich) was added. The reaction was allowed to stir overnight at 65° C. under N2. TLC (10% EtOAc/90% CHCl3) indicated total consumption of the dienophile. The solvent was removed in vacuo to yield a dark solid. This was triturated with MeOH (100 mL) at n to give a beige solid. Crystallization from MeOH (dissolved in 140 mL, allowed to cool to rt) yielded a fluffy colorless solid (10.2 g, 64%, >95% pure by 1H NMR analysis); mp 133°-134° C. (MeOH); 1H NMR (CDCl3) δ1.62 (s, 6H), 2.12 (m, 2H), 2.42 (m, 2H), 3.09 (m, 1H), 3.20 (m, 1H), 3.78 (s, 3H), 5.88 (s, 1H).
[Compound]
Name
NaIO4
Quantity
33.5 g
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step One
Name
Quantity
1500 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Alternatively, 4-diazo-3-methoxy-2,5-cyclohexadien-1-one can be synthesized chemically. First, 2-methoxy-p-benzoquinone is synthesized by the addition of m-methoxyphenol in acetone to an aqueous solution of potassium nitrosodisulfonate and potassium monobasic phosphate. On treatment of 2-methoxy-p-benzoquinone with p-toluenesulfonhydrazide, the antibiotic is produced. Purification of the product from the reaction mixture is accomplished by chromatography on a silica gel column with chloroform:methanol (9:1, v/v).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methoxybenzoquinone
Reactant of Route 2
Methoxybenzoquinone
Reactant of Route 3
Reactant of Route 3
Methoxybenzoquinone
Reactant of Route 4
Reactant of Route 4
Methoxybenzoquinone
Reactant of Route 5
Methoxybenzoquinone
Reactant of Route 6
Methoxybenzoquinone

Citations

For This Compound
409
Citations
I FORSSKAHL, J GUSTAFSSON… - Acta Chem. Scand …, 1981 - actachemscand.org
Irradiation of a dimethoxyethane solution of methoxy-p-benzoquinone with sun-light lamps results in discolouration of the solution and the rapid disappearance of the starting material. A …
Number of citations: 20 actachemscand.org
EN Greer, P Halton, JB Hutchinson… - Journal of the Science …, 1953 - Wiley Online Library
… The effect of methoxy-p-benzoquinone on the growth rate of rats Although it seemed most unlikely that either mono- or di-methoxybenzoquinone or their decomposition products could …
Number of citations: 10 onlinelibrary.wiley.com
G Birnbaum - The Journal of Organic Chemistry, 1960 - ACS Publications
The addition reactions of dibromodifluorometh-ane to vinylidene fluoride, initiated by benzoyl peroxide, proceeded as described in the literature1· 2 and comparable yields were …
Number of citations: 10 pubs.acs.org
RGF Giles, GHP Roos - Journal of the Chemical Society, Perkin …, 1976 - pubs.rsc.org
… 1,3-Dimethoxycyclohexa-I ,3-diene (29) added to 2methoxybenzoquinone to afford a white crystalline product, whose lH nmr spectrum enabled the assignment of the …
Number of citations: 19 pubs.rsc.org
Y Inouye, H Kakisawa - Bulletin of the Chemical Society of Japan, 1971 - journal.csj.jp
… Reactions of Methoxybenzoquinone with Styrene and o-Methylstyrene | Bulletin of the Chemical Society of Japan …
Number of citations: 19 www.journal.csj.jp
EP Titovets - Biokhimiia (Moscow, Russia), 1978 - europepmc.org
A reaction sequence for oxidation of L-lactate, ethanol, D-glucose-6-phosphate, and isocytrate by oxygen in the presence of NAD (P)-dependent oxidoreductases and 4-anilino-5-…
Number of citations: 3 europepmc.org
RR Sadual, SK Badamali, SE Dapurkar… - World Journal of Nano …, 2015 - scirp.org
… 2-methoxybenzoquinone and acetovanillone (… -methoxybenzoquinone was enhanced with drop in acetovanillone yield. These observations point toward that 2-methoxybenzoquinone is …
Number of citations: 5 www.scirp.org
JX Huang, JD Stuart, WR Melander… - Journal of Chromatography …, 1984 - Elsevier
… The detector was set at 285 or 290 nm, except for the 2-methoxybenzoquinone which was detected at 254 mn. The third chromatographic system was from IBM Instruments (Danbury, CT…
Number of citations: 34 www.sciencedirect.com
SK Badamali, JH Clark, SW Breeden - Catalysis Communications, 2008 - Elsevier
… , 1-(4-hydroxy-3-methoxyphenoxy)-ethanol was carried out over mesoporous SBA-15 catalyst using H 2 O 2 as oxidant to produce acetovanillone, vanillin and 2-methoxybenzoquinone. …
Number of citations: 33 www.sciencedirect.com
I Yoshinobu - Bulletin of the Chemical Society of Japan, 1971 - cir.nii.ac.jp
… Reactions of Methoxybenzoquinone with Styrene ando-Methylstyrene | CiNii Research … Reactions of Methoxybenzoquinone with Styrene ando-Methylstyrene … Reactions of …
Number of citations: 0 cir.nii.ac.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.